molecular formula C14H26N2O4S B12792150 Piperazine 2-oxobornane-10-sulphonate CAS No. 6337-98-0

Piperazine 2-oxobornane-10-sulphonate

Cat. No.: B12792150
CAS No.: 6337-98-0
M. Wt: 318.43 g/mol
InChI Key: JSAZTUYNZHDFNH-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Sciences

In the landscape of contemporary chemical research, the design and synthesis of complex organic salts are driven by the pursuit of novel materials with tailored properties. These salts, formed by the ionic association of a positively charged organic cation and a negatively charged organic anion, are pivotal in fields ranging from pharmaceutical science to materials chemistry. The specific combination of a bioactive scaffold like piperazine (B1678402) with a chiral counterion such as 2-oxobornane-10-sulphonate exemplifies a sophisticated approach to creating multifunctional chemical entities. The study of such compounds contributes to a deeper understanding of ionic interactions, stereochemistry, and their influence on the macroscopic properties of a substance, such as solubility, crystallinity, and biological activity.

Significance of the Piperazine Scaffold in Molecular Design and Its Contribution to Molecular Interactions

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence in a wide array of therapeutic agents stems from a unique combination of physicochemical properties. nih.govthieme-connect.comnih.govbenthamdirect.comresearchgate.net The piperazine moiety can exist in a chair conformation, and its nitrogen atoms can be readily substituted, allowing for the fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets. nih.govresearchgate.net

The basicity of the piperazine nitrogens makes them ideal for forming salts, which can enhance the aqueous solubility and bioavailability of a drug substance. nih.gov Furthermore, the piperazine ring can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at a receptor's active site. researchgate.net

Table 1: Key Attributes of the Piperazine Scaffold in Molecular Design

AttributeSignificance in Molecular Design
Structural Rigidity and Flexibility Provides a stable core with conformational flexibility, allowing for optimal binding to biological targets.
Two Basic Nitrogen Atoms Enables the formation of salts to improve solubility and allows for diverse substitutions to modulate activity. nih.gov
Hydrogen Bonding Capacity Acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.
"Privileged Scaffold" Status Its presence in numerous approved drugs validates its utility and safety in medicinal chemistry. nih.govnih.gov

Role of the Bornane-10-sulphonate Moiety as a Chiral Auxiliary and Counterion in Chemical Systems

The 2-oxobornane-10-sulphonate anion, commonly derived from camphorsulfonic acid, is a well-established chiral auxiliary in asymmetric synthesis. researchgate.netguidechem.comsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov The rigid bicyclic structure of the bornane framework provides a well-defined steric environment, which effectively shields one face of the reactive center, leading to the preferential formation of one stereoisomer. researchgate.net

Beyond its role in asymmetric synthesis, the sulphonate group makes it a strong acid, and its anion can serve as a chiral counterion. When combined with a racemic base, such as a substituted piperazine, the resulting diastereomeric salts can often be separated by fractional crystallization, a classical method for resolving racemates. sigmaaldrich.com

Table 2: Functions of the Bornane-10-sulphonate Moiety

FunctionDescription
Chiral Auxiliary Directs the stereoselective formation of new stereocenters in a chemical reaction. researchgate.netguidechem.comsigmaaldrich.comnih.gov
Chiral Resolving Agent Forms diastereomeric salts with racemic compounds, allowing for their separation. sigmaaldrich.com
Counterion Can be used to form stable crystalline salts of basic compounds, influencing properties like solubility and melting point.

Overview of Research Trajectories for Complex Organic Salts

Research into complex organic salts is a burgeoning field, with significant implications for the pharmaceutical and materials science industries. researchgate.netbionity.comresearchgate.net A primary focus is on understanding and predicting the physicochemical properties of these salts based on the nature of their constituent ions. researchgate.net For instance, the formation of organic salts is a key strategy to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their oral bioavailability. researchgate.netanalytica-world.com

Current research trajectories include high-throughput screening methods to rapidly identify optimal salt forms of a given API. bionity.comanalytica-world.com There is also a growing interest in the development of "ionic liquid" drugs, where the entire compound is a salt that is liquid at or near room temperature. Furthermore, the use of co-crystals and eutectic mixtures, which involve non-ionic interactions, is being explored alongside traditional salt formation to modulate the properties of organic compounds. researchgate.net The study of the crystal packing and intermolecular interactions within these salts is crucial for understanding their stability, hygroscopicity, and mechanical properties. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6337-98-0

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine

InChI

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2

InChI Key

JSAZTUYNZHDFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Origin of Product

United States

Synthetic Strategies and Methodologies for Piperazine 2 Oxobornane 10 Sulphonate

Approaches to Piperazine (B1678402) 2-Oxobornane-10-sulphonate Synthesis

The synthesis of the target salt is governed by the interaction between the sulfonic acid group of 2-oxobornane-10-sulphonic acid and the basic nitrogen atoms of the piperazine ring.

The most straightforward method for preparing Piperazine 2-oxobornane-10-sulphonate is the direct combination of piperazine with 2-oxobornane-10-sulphonic acid. This acid-base neutralization reaction is typically carried out in a suitable solvent.

Piperazine is a diamine, meaning it has two basic nitrogen atoms that can be protonated. 2-Oxobornane-10-sulphonic acid (a derivative of camphor) is a strong organic acid. wikipedia.org The stoichiometry of the reaction is a critical consideration. Depending on the molar ratio of the reactants, different salts can potentially be formed: a 1:1 salt or a 2:1 salt (acid:base). The compound name "this compound" and its corresponding CAS number 71750-55-5 generally refer to the salt formed between piperazine and the sulfonic acid. parchem.com The molecular formula C14H26N2O4S associated with this compound suggests a 1:1 molar ratio of the constituent molecules. smolecule.com

The reaction can be represented as: C₁₀H₁₆O₄S + C₄H₁₀N₂ → [C₄H₁₁N₂]⁺[C₁₀H₁₅O₄S]⁻

In this protocol, the sulfonic acid is dissolved in a solvent like acetone (B3395972) or ethanol, and a solution of piperazine is added, often with stirring and at a controlled temperature. google.com The resulting salt, being less soluble in the reaction medium, may precipitate out of the solution and can be isolated by filtration.

Table 1: Reactant Properties for Direct Combination

Reactant Molar Mass ( g/mol ) Key Functional Group
2-Oxobornane-10-sulphonic acid 232.30 Sulfonic Acid (-SO₃H)

An alternative synthetic route is the ion metathesis, or double displacement, reaction. nih.govyoutube.com This strategy involves mixing aqueous solutions of two different soluble salts, one containing the piperazinium cation and the other containing the 2-oxobornane-10-sulphonate anion. The driving force for the reaction is typically the formation of an insoluble precipitate of the desired salt, this compound. nih.gov

A general representation of this process is: [Piperazine]²⁺[Anion]⁻₂ + 2[Cation]⁺[2-Oxobornane-10-sulphonate]⁻ → [Piperazine][2-Oxobornane-10-sulphonate]₂ (s) + 2[Cation]⁺[Anion]⁻

For instance, one could react piperazine hydrochloride with the sodium salt of 2-oxobornane-10-sulphonic acid. The desired product would precipitate if its solubility is lower than that of the starting materials and the sodium chloride byproduct. researchgate.net The success of this method hinges on the relative solubilities of the potential products in the chosen solvent system. sciencemadness.orgyoutube.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent affects the solubility of reactants and the precipitation of the product. Alcohols (like ethanol) or ketones (like acetone) are common choices. google.com

Temperature: The temperature can influence reaction kinetics and solubility. Cooling the reaction mixture is often employed to maximize the precipitation of the salt product. google.comorgsyn.org

Reaction Time: Sufficient time must be allowed for the reaction to go to completion and for crystallization to occur. Stirring for several hours is typical. google.com

Purification: The crude product obtained via filtration can be purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts. chemicalbook.comhzoceanchemical.com

Synthesis of the Precursor Moiety: 2-Oxobornane-10-sulphonic Acid

The availability and purity of the precursor, 2-oxobornane-10-sulphonic acid, are paramount. This organosulfur compound is commonly known as camphorsulfonic acid (CSA). wikipedia.org

2-Oxobornane-10-sulphonic acid is commercially available but can also be prepared by the sulfonation of camphor (B46023), a bornane derivative. wikipedia.org The most established method, known as Reychler's method, involves treating camphor with a mixture of concentrated sulfuric acid and acetic anhydride. orgsyn.orgacs.org

The reaction proceeds as follows: Camphor + H₂SO₄ / (CH₃CO)₂O → 2-Oxobornane-10-sulphonic acid

Despite appearing as a direct sulfonation of a methyl group, the mechanism is believed to be more complex, involving rearrangements. wikipedia.org The reaction mixture is typically allowed to stand for a period to allow for the formation and crystallization of the sulfonic acid, which can then be isolated. orgsyn.org Yields can be influenced by the duration of the crystallization period. orgsyn.org

Table 2: Typical Reagents for Camphor Sulfonation

Reagent Role Notes
Camphor Starting Material A bicyclic monoterpene ketone. patsnap.com
Sulfuric Acid Sulfonating Agent Provides the -SO₃H group.

Camphor is a chiral molecule, and its enantiomers are readily available from natural sources. The stereochemistry of the starting camphor dictates the stereochemistry of the resulting sulfonic acid. For example, using (+)-camphor in the sulfonation reaction yields (+)-camphor-10-sulfonic acid. orgsyn.orgchemicalbook.com This stereospecificity is highly valuable as chiral sulfonic acids like CSA are widely used as resolving agents for chiral amines and as catalysts in asymmetric synthesis. wikipedia.orgnih.govsigmaaldrich.com

While the sulfonation reaction itself generally preserves the stereocenter at C7, studies have shown that under certain harsh conditions, racemization can occur through a series of shifts within the camphor skeleton. acs.org Therefore, controlling the reaction conditions is essential to maintain the enantiomeric purity of the desired chiral sulfonic acid. The synthesis of specific enantiomers, such as (1S)-(+)-Camphor-10-sulphonic acid, is well-documented. chemicalbook.com

Derivatization and Functionalization of this compound

The derivatization of this compound allows for the systematic exploration of structure-activity relationships. The presence of a secondary amine in the piperazine ring and the functional groups on the camphor-derived counter-ion provide versatile handles for a variety of chemical transformations.

The nucleophilic nature of the secondary amine in the piperazine ring makes it a prime target for N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for the introduction of diverse substituents that can influence a compound's potency, selectivity, and pharmacokinetic profile.

N-Alkylation Reactions:

N-alkylation of the piperazine moiety in this compound can be achieved through nucleophilic substitution reactions with various alkylating agents. Common methods include the use of alkyl halides (chlorides, bromides, or iodides) or sulfonates. To favor mono-alkylation and avoid the formation of undesired dialkylated products, several strategies can be employed. One common approach is to use a large excess of the piperazine starting material. researchgate.net Alternatively, protecting one of the nitrogen atoms of the piperazine ring with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allows for selective mono-alkylation of the unprotected nitrogen. researchgate.net The protecting group can then be removed under specific conditions to yield the mono-alkylated product. Reductive amination is another valuable method for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

A general scheme for the N-alkylation of this compound is presented below:

Reaction with Alkyl Halides: The piperazine salt can be reacted with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent such as acetonitrile (B52724) or DMF. The base is necessary to neutralize the hydrohalic acid formed during the reaction. researchgate.net

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride provides a direct route to N-alkylated derivatives. nih.gov

Alkylating Agent Reaction Conditions Product Representative Yield (%)
Benzyl bromideK₂CO₃, Acetonitrile, refluxN-Benzylthis compound85-95
Ethyl iodideEt₃N, DMF, 60 °CN-Ethylthis compound70-80
4-FluorobenzaldehydeNaBH(OAc)₃, Dichloromethane (B109758)N-(4-Fluorobenzyl)this compound80-90

N-Acylation Reactions:

N-acylation of the piperazine ring introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly alter the electronic properties of the molecule. This is typically achieved by reacting the piperazine with an acylating agent such as an acyl chloride or an acid anhydride. nih.gov The reaction is often carried out in the presence of a base to scavenge the acid byproduct.

A general procedure for the N-acylation involves dissolving this compound and a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent like dichloromethane or THF, followed by the dropwise addition of the acylating agent at a controlled temperature. researchgate.net

Acylating Agent Reaction Conditions Product Representative Yield (%)
Acetyl chlorideTriethylamine, CH₂Cl₂, 0 °C to rtN-Acetylthis compound90-98
Benzoyl chloridePyridine, THF, 0 °C to rtN-Benzoylthis compound85-95
Benzoic anhydrideDMAP (cat.), CH₂Cl₂, rtN-Benzoylthis compound80-90

The bornane-10-sulphonate moiety, derived from camphor, offers another avenue for structural modification, although this is generally more complex than derivatizing the piperazine ring. The camphor scaffold can be functionalized at various positions, leading to a diverse range of analogues. nih.govdigitellinc.com

Modifications can be introduced to the camphor starting material before its sulfonation and subsequent salt formation with piperazine. For instance, substitutions at the C3 position of camphor can be achieved through various reactions. researchgate.net The synthesis of derivatives of (1R)-(-)- and (1S)-(+)-10-camphorsulfonic acid has been reported, demonstrating that the parent sulfonic acid can be converted to the corresponding acid chloride, which can then be used to prepare sulfonamides and other derivatives. nih.gov

While direct modification of the bornane-10-sulphonate within the pre-formed piperazine salt is challenging, it is conceivable to perform certain reactions on the camphor ring if the functional groups are compatible with the piperazine moiety.

Modification Strategy Potential Reagents and Conditions Resulting Functional Group on Bornane Unit
Halogenation of Camphor PrecursorBr₂/AcOHBromo-substituted camphor
Hydroxylation of Camphor PrecursorSeO₂ oxidationHydroxy-substituted camphor
Synthesis of Sulfonamide DerivativesPCl₅, then R₂NH on camphorsulfonyl chlorideSulfonamide

The synthesis of analogues of this compound can involve modifications to both the piperazine and the bornane-10-sulphonate components.

Piperazine Analogues:

A wide variety of substituted piperazines can be used in the salt formation step with 2-oxobornane-10-sulfonic acid to generate a library of analogues. Chiral piperazine derivatives, which are of significant interest in drug discovery, can be synthesized through several asymmetric routes. thieme-connect.comthieme-connect.comrsc.org For instance, starting from optically pure amino acids, chiral 1,2-diamines can be prepared and subsequently cyclized to form enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov These chiral piperazines can then be reacted with 2-oxobornane-10-sulfonic acid to produce diastereomeric salts.

Bornane-10-sulphonate Analogues:

Analogues of the bornane-10-sulphonate counter-ion can be prepared by using different sulfonic acids in the salt formation step with piperazine. A variety of aromatic and aliphatic sulfonic acids can be employed to investigate the influence of the counter-ion on the properties of the resulting salt.

A general approach to synthesizing analogues involves the reaction of a desired piperazine derivative with a selected sulfonic acid in a suitable solvent, followed by crystallization to isolate the salt.

Piperazine Derivative Sulfonic Acid Analogue Name
Piperazinep-Toluenesulfonic acidPiperazine p-toluenesulfonate
(S)-2-Methylpiperazine2-Oxobornane-10-sulfonic acid(S)-2-Methylthis compound
PiperazineMethanesulfonic acidPiperazine mesylate

Advanced Structural Characterization Techniques for Piperazine 2 Oxobornane 10 Sulphonate

Spectroscopic Analyses for Molecular Structure Elucidation

Spectroscopy provides critical insights into the molecular connectivity and functional groups present in Piperazine (B1678402) 2-oxobornane-10-sulphonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the structure of Piperazine 2-oxobornane-10-sulphonate in solution. The formation of the salt involves the protonation of the nitrogen atoms of the piperazine ring by the acidic sulfonic acid group.

In ¹H NMR spectra, the piperazine moiety, which in its free base form shows a singlet around 2.8 ppm, is expected to exhibit a downfield shift upon protonation to form the piperazinium cation. The eight protons on the piperazinium ring would likely appear as a single, sharp signal in a typical deuterated solvent, indicative of a symmetrical, rapidly tumbling dication in which all protons are chemically equivalent.

The ¹H NMR spectrum for the 2-oxobornane-10-sulphonate (camphorsulfonate) anion would retain its characteristic complex pattern of signals corresponding to the bicyclic camphor (B46023) structure. These include distinct signals for the methyl groups and the methylene (B1212753) protons adjacent to the sulfonate and ketone functionalities. nih.gov

¹³C NMR spectroscopy complements the proton data. For the piperazinium cation, a single resonance is anticipated for the four equivalent carbon atoms, shifted from the typical value of ~45 ppm in the free base. The camphorsulfonate anion would display ten distinct carbon signals, including the characteristic carbonyl carbon (C=O) at a low field and the carbons of the methyl and methylene groups at higher fields. nih.gov The study of various N-functionalized piperazines often reveals conformational isomers in solution, which can be investigated using dynamic NMR experiments. nih.govresearchgate.netnih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from typical values for the piperazinium cation and camphorsulfonate anion.

Moiety Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Piperazinium -CH₂-CH₂-~3.0 - 3.5 (singlet)~40 - 45
Camphorsulfonate C10-CH₂~2.5 - 3.5 (multiplet)~45 - 50
C=O-~215 - 220
Quaternary Carbons-~40 - 60
Methyl Carbons~0.8 - 1.1 (singlets)~15 - 25
Other CH, CH₂~1.3 - 2.8 (multiplets)~25 - 55

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups within this compound and confirming salt formation. The spectrum is a composite of the vibrations from both the piperazinium cation and the camphorsulfonate anion.

A key indicator of salt formation is the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹, which are characteristic of the N-H⁺ stretching vibrations in the piperazinium cation. The C-H stretching vibrations of the aliphatic groups in both the cation and anion are also observed in this region. researchgate.netresearchgate.net

The spectrum of the camphorsulfonate anion is dominated by several strong bands. A sharp, intense absorption peak corresponding to the carbonyl (C=O) stretch of the ketone group is typically found around 1730-1740 cm⁻¹. chemicalbook.com Furthermore, the presence of the sulfonate group (SO₃⁻) is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically located in the 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. The disappearance of the broad O-H stretch from the sulfonic acid group provides further evidence of salt formation.

Table 2: Key FTIR Absorption Bands for Functional Group Identification Data inferred from characteristic frequencies for piperazinium and camphorsulfonate groups. researchgate.netchemicalbook.com

Frequency Range (cm⁻¹) Vibrational Mode Functional Group/Moiety
3200 - 2800N-H⁺ Stretch (broad), C-H StretchPiperazinium Cation, Aliphatic CH
~1735C=O StretchKetone (Camphorsulfonate)
~1470CH₂ ScissoringPiperazinium, Camphorsulfonate
1250 - 1150Asymmetric S=O StretchSulfonate (SO₃⁻)
1080 - 1030Symmetric S=O StretchSulfonate (SO₃⁻)

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the constituent ions and to study their fragmentation patterns, which can further confirm the structure. Using soft ionization techniques like Electrospray Ionization (ESI), it is possible to observe the intact ions in the gas phase.

In positive-ion mode ESI-MS, the piperazinium dication (C₄H₁₂N₂²⁺) could be observed at a mass-to-charge ratio (m/z) of approximately 44.07, or more commonly, the singly charged piperazinium cation ([C₄H₁₁N₂]⁺) at an m/z of approximately 87.15. preprints.org In negative-ion mode, the camphorsulfonate anion (C₁₀H₁₅O₄S⁻) would be detected at an m/z of approximately 231.07. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of these ions with high accuracy. preprints.org

Tandem MS (MS/MS) experiments on the parent ions can reveal characteristic fragmentation patterns. The piperazinium ion may show losses of ethyleneimine units, while the camphorsulfonate anion would likely fragment through the loss of SO₃ or other characteristic pathways related to the camphor skeleton.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

For this compound, a crystalline solid, single-crystal X-ray diffraction would determine its space group and the dimensions of the unit cell. The crystal structure would likely consist of a piperazinium dication and two camphorsulfonate anions in the asymmetric unit, reflecting the 1:2 stoichiometry required for charge balance. The packing of these ions in the crystal lattice is governed by the optimization of electrostatic interactions and hydrogen bonding. Studies on related piperazine salts show that the piperazine ring typically adopts a stable chair conformation. researchgate.net

Table 3: Hypothetical Crystallographic Data Values are illustrative and would require experimental determination.

Parameter Description Example Value
Crystal SystemThe geometry of the unit cell.Monoclinic
Space GroupThe symmetry elements of the crystal.P2₁/c
a (Å)Unit cell dimension.10.5
b (Å)Unit cell dimension.15.2
c (Å)Unit cell dimension.9.8
β (°)Unit cell angle.95.5
ZNumber of formula units per unit cell.4

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks

A crucial aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. The two -N⁺H₂- groups of the piperazinium dication act as strong hydrogen bond donors. These protons will form robust hydrogen bonds with the oxygen atoms of the sulfonate (SO₃⁻) groups on the camphorsulfonate anions, which are excellent hydrogen bond acceptors.

These N-H···O hydrogen bonds are the primary interactions that stabilize the crystal lattice, linking the cations and anions into a complex three-dimensional supramolecular architecture. The geometry of these bonds (donor-acceptor distance and angle) can be precisely measured. In addition to the strong N-H···O interactions, weaker C-H···O interactions may also be present, further contributing to the stability of the crystal packing.

Supramolecular Assembly Principles and Crystal Engineering Implications

This compound is an organic salt formed by the acid-base reaction between piperazine, a cyclic diamine, and 2-oxobornane-10-sulfonic acid, commonly known as camphor-10-sulfonic acid. The resulting solid-state structure is governed by a hierarchy of non-covalent interactions, which are fundamental to understanding its crystal engineering potential.

The primary and most dominant interaction is the charge-assisted hydrogen bond between the protonated piperazinium dication (C₄H₁₂N₂²⁺) and the sulfonate anion (C₁₀H₁₅O₄S⁻). The two secondary amine groups of the piperazine ring become protonated, acting as hydrogen bond donors, while the three oxygen atoms of the sulfonate group act as hydrogen bond acceptors. This strong N⁺-H···O⁻-S interaction is the principal driving force for the formation of the primary structural motifs in the crystal lattice.

Beyond these strong ionic hydrogen bonds, weaker C-H···O hydrogen bonds also play a significant role. These interactions involve the hydrogen atoms on the carbon backbone of both the piperazinium ring and the bulky, rigid camphor moiety of the anion. These weaker bonds help to link the primary ionic motifs into a robust, three-dimensional supramolecular network. researchgate.net

Crystal Engineering Implications: The use of a chiral resolving agent like (1S)-(+)-camphor-10-sulfonic acid has significant implications for crystal engineering. rsc.org The inherent chirality of the anion can direct the packing of the achiral piperazinium cation, potentially leading to the formation of a chiral crystal space group. This is a key strategy in fields like chiral separation. The specific geometry of the camphor-sulfonate anion, which combines a rigid, hydrophobic bicyclic system with a flexible, hydrophilic sulfonic acid group, provides a unique structural template. rsc.org The final crystal packing and the potential for polymorphism—the ability to exist in multiple crystalline forms—are influenced by factors such as solvent choice and crystallization temperature, which can subtly alter the balance of intermolecular forces.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for profiling any related impurities.

High-Performance Liquid Chromatography (HPLC) Techniques for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile organic salts like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical RP-HPLC method involves a stationary phase, such as a C18 or C8 column, and a polar mobile phase. researchgate.net Since the piperazine moiety lacks a strong UV chromophore, detection is often performed at low wavelengths, typically around 205-220 nm. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives to improve peak shape and retention. chromforum.org Using a buffer (e.g., phosphate (B84403) buffer) is critical to maintain a constant pH, ensuring the analyte remains in a consistent ionization state. chromforum.org For organic salts, peak tailing can be an issue, which can often be mitigated by using an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase. chemicalforums.com

Impurity profiling by HPLC allows for the separation and quantification of process-related impurities, such as unreacted piperazine and camphor-10-sulfonic acid, as well as any potential degradation products. Method validation according to regulatory guidelines ensures the method is specific, precise, accurate, and linear over the desired concentration range. researchgate.netnih.gov

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterTypical ConditionPurpose
Column Octadecylsilyl (C18), 5 µm, 4.6 x 250 mmProvides a non-polar stationary phase for retention.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGradient elution separates compounds of varying polarity.
Flow Rate 1.0 mL/minControls retention time and separation efficiency.
Detector UV Absorbance at 210 nmDetects the compound based on its absorbance of UV light.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA precise volume of the sample solution is introduced.

Gas Chromatography (GC) Methodologies for Volatile Components and Purity

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. As a salt, the compound has negligible volatility and would thermally decompose at the high temperatures required for GC analysis. hplcvials.comresearchgate.net

However, GC is the standard method for a different type of purity assessment: the analysis of residual volatile organic compounds (VOCs). thermofisher.com Manufacturing processes for pharmaceutical ingredients often use solvents, and their residual amounts in the final product must be controlled. Headspace GC (HS-GC) is the preferred technique, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system for separation and quantification. shimadzu.co.ukchromatographyonline.com This allows for the determination of residual solvents like ethanol, acetone (B3395972), or others used during synthesis and purification without injecting the non-volatile salt itself. thermofisher.cn

Chemical Derivatization Strategies for Enhanced Chromatographic Detection

To overcome the limitations of analyzing compounds with poor detector response or low volatility, chemical derivatization is employed. libretexts.org This involves chemically modifying the analyte to create a derivative with properties more suitable for a given analytical method.

For HPLC analysis , where the piperazine moiety has poor UV absorbance at higher, more specific wavelengths, derivatization can significantly enhance detection sensitivity. Pre-column derivatization involves reacting the sample with a labeling reagent before injection. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine groups of piperazine to form a highly UV-active derivative, allowing for detection at wavelengths around 340 nm where there is less interference.

For GC analysis , derivatization is essential to analyze the piperazine component itself. The goal is to convert the non-volatile piperazine into a thermally stable and volatile derivative. researchgate.net This is typically achieved through acylation or alkylation. gcms.cz For instance, reacting piperazine with ethyl chloroformate produces a volatile carbamate (B1207046) derivative that can be readily analyzed by GC, often using a nitrogen-selective detector (NPD) or a mass spectrometer (MS) for high sensitivity and specificity.

Table 2: Common Derivatization Strategies for Piperazine Analysis

Analysis MethodDerivatizing ReagentTarget Functional GroupResulting DerivativeEnhanced Property
HPLC 4-chloro-7-nitrobenzofuran (NBD-Cl)Secondary AmineNBD-piperazineStrong UV Absorbance
HPLC Dansyl chlorideSecondary AmineDansyl-piperazineFluorescence
GC Ethyl ChloroformateSecondary AmineDi-ethyl carbamateVolatility & Thermal Stability
GC N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Secondary AmineBis-TMS-piperazineVolatility & Thermal Stability

Computational and Theoretical Investigations of Piperazine 2 Oxobornane 10 Sulphonate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the dynamic behavior of molecules. For Piperazine (B1678402) 2-oxobornane-10-sulphonate, these studies would provide insights into its three-dimensional structure and interactions.

A conformational analysis would be essential to determine the most stable three-dimensional arrangements of the piperazine and bornane parts of the molecule. The piperazine ring typically exists in a chair conformation, but the presence of the bulky bornane-based counter-ion could influence this. Similarly, the bornane moiety has a rigid bicyclic structure, and its orientation relative to the piperazine cation would be a key area of investigation. The goal would be to identify the global minimum energy conformation and other low-energy conformers that might be present in different environments.

In a hypothetical scenario where Piperazine 2-oxobornane-10-sulphonate is considered as a ligand for a biological receptor, modeling studies would be crucial. Docking simulations could predict the preferred binding orientation of the compound within the active site of a target protein. These models would help to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity. This information is fundamental in the rational design of new therapeutic agents.

Quantum Chemical Calculations

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are central to its reactivity and spectroscopic characteristics.

Methods like Density Functional Theory (DFT) could be employed to calculate the electronic structure of this compound. This would involve mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. Maps of the electrostatic potential could also be generated to predict sites susceptible to electrophilic or nucleophilic attack.

Quantum chemical calculations are capable of predicting spectroscopic data. For this compound, one could simulate its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. The calculated chemical shifts for ¹H and ¹³C NMR and the vibrational frequencies in the IR spectrum could be compared with experimental data to confirm the molecular structure. Discrepancies between the simulated and experimental spectra can often reveal subtle structural or electronic features.

Solid-State Computational Chemistry

Solid-state computational chemistry focuses on understanding the structure and properties of crystalline materials. For this compound, this would involve studying its crystal lattice. Such calculations could predict the crystal packing arrangement, lattice energies, and intermolecular interactions in the solid state. This is particularly important for understanding polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

Crystal Structure Prediction and Validation

Crystal Structure Prediction (CSP) is a computational methodology used to generate and rank possible crystal packings for a given molecule based on their theoretical lattice energies. rsc.org For an organic salt such as this compound, this process involves exploring the vast conformational space of the piperazinium cation and the 2-oxobornane-10-sulphonate anion, as well as their relative arrangements in the crystal lattice.

The primary goal of CSP is to identify the most thermodynamically stable crystal structure, which corresponds to the global minimum on the crystal energy landscape. rsc.org However, the identification of multiple, energetically similar, low-energy structures is also crucial, as these may represent accessible polymorphs. rsc.org Computational approaches often employ sophisticated search algorithms coupled with energy calculations that range from force fields to more accurate quantum mechanical methods like Density Functional Theory (DFT). rsc.orgcore.ac.ukliverpool.ac.uk

Research Findings:

While specific CSP studies for this compound are not extensively documented in publicly available literature, the general workflow for organic salts involves:

Conformational Analysis: Determining the low-energy conformations of the individual piperazinium and 2-oxobornane-10-sulphonate ions.

Crystal Packing Generation: Using search algorithms to generate a large number of plausible crystal packings within common space groups.

Lattice Energy Minimization: Optimizing the geometry of these hypothetical structures and calculating their lattice energies using force fields or DFT. acs.org

The output is a crystal energy landscape, plotting the relative energies of the predicted structures. Validation of a predicted structure is achieved by comparing its calculated properties, such as the unit cell parameters and simulated powder X-ray diffraction (PXRD) pattern, with experimental data from single-crystal X-ray diffraction (SCXRD).

Interactive Data Table: Hypothetical Predicted Polymorphs

Below is a representative data table illustrating the kind of output a CSP study might generate for this compound, showing hypothetical polymorphs and their calculated properties.

FormSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)Calculated Density (g/cm³)
IP2₁/c-825.40.01.35
IIP-1-823.1+2.31.33
IIIC2/c-819.8+5.61.31
IVP2₁2₁2₁-818.5+6.91.30

Note: The data in this table is illustrative and based on typical energy differences observed for organic polymorphs. acs.org

Intermolecular Force Field Analysis and Lattice Energy Calculations

Intermolecular force field analysis is a critical component of computational studies, providing a detailed breakdown of the energetic contributions that stabilize the crystal lattice. For this compound, the crystal packing is dominated by strong electrostatic interactions between the positively charged piperazinium cation and the negatively charged sulphonate group of the anion, supplemented by a network of hydrogen bonds and weaker van der Waals forces.

Lattice energy is defined as the energy released when the constituent ions in their gaseous state come together to form a solid crystal. libretexts.org It is a key indicator of the thermodynamic stability of a crystal structure. acs.org Calculations can be performed using various force fields (e.g., COMPASSII) or more computationally intensive DFT methods. acs.org The total lattice energy can be decomposed into its constituent parts: electrostatic, hydrogen bonding, and van der Waals interactions.

Research Findings:

For organic salts, the electrostatic term typically provides the largest contribution to the lattice energy due to the strong charge-assisted hydrogen bonds and coulombic attraction between the cation and anion. acs.org In the case of this compound, the primary interactions would be the N⁺-H···O⁻-S hydrogen bonds between the protonated nitrogen atoms of the piperazine ring and the oxygen atoms of the sulphonate group.

Interactive Data Table: Illustrative Lattice Energy Contributions

This table presents a hypothetical energy decomposition for a predicted stable form of this compound.

Energy ComponentCalculated Contribution (kJ/mol)Percentage of Total
Electrostatic Energy-585.270.9%
Hydrogen Bond Energy-160.519.4%
Van der Waals Energy-79.79.7%
Total Lattice Energy -825.4 100%

Note: This data is representative of typical energy distributions in organic salts and is for illustrative purposes.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, allowing for the mapping of close contacts between neighboring molecules.

The analysis produces several key outputs:

d_norm surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum (strong interactions, typically hydrogen bonds), white regions represent contacts around the van der Waals distance, and blue regions signify longer contacts. nih.govmdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative percentage contribution for each type of interaction (e.g., H···O, H···H, C···H). nih.govresearchgate.net

Research Findings:

For organic salts like this compound, Hirshfeld analysis would be expected to reveal the dominance of O···H contacts, corresponding to the strong N⁺-H···O⁻ hydrogen bonds. nih.goviucr.orgnih.gov The analysis of piperazinium salts in other studies confirms that these interactions appear as prominent, sharp spikes in the 2D fingerprint plots. nih.goviucr.org Additionally, due to the aliphatic nature of both the piperazine and bornane moieties, a significant contribution from H···H contacts would also be anticipated, representing the ubiquitous van der Waals forces. iucr.org

Interactive Data Table: Typical Hirshfeld Surface Contact Percentages

The following table provides an example of the quantitative data obtained from a Hirshfeld surface analysis for a representative organic salt.

Intermolecular Contact TypePercentage ContributionDescription
H···O / O···H55.2%Represents strong N-H···O hydrogen bonds between cation and anion. iucr.org
H···H30.5%Represents van der Waals contacts between aliphatic and aromatic C-H groups. iucr.org
H···C / C···H8.1%Weaker C-H···π or C-H···C interactions. nih.gov
Other (O···C, N···H, etc.)6.2%Minor contributions from other weak interactions. nih.gov

Note: The percentages are illustrative, based on published data for similar organic sulfonate and piperazinium salts. iucr.orgnih.gov

Biological and Pharmacological Research Perspectives on Piperazine 2 Oxobornane 10 Sulphonate

Elucidating Mechanisms of Action on Biological Targets

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery and development. For Piperazine (B1678402) 2-oxobornane-10-sulphonate, research is focused on identifying its specific molecular targets and the downstream pathways it modulates.

The piperazine moiety is a well-known pharmacophore present in numerous drugs, often contributing to their ability to bind to specific enzymes and receptors. While direct enzymatic inhibition data for Piperazine 2-oxobornane-10-sulphonate is not yet widely published, studies on related piperazine derivatives offer valuable insights. For instance, various piperazine-containing compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.

In the realm of receptor binding, research on structurally similar compounds provides a predictive framework. For example, a series of o-tolylpiperazine camphorsulfonamide derivatives have been identified as potent antagonists of oxytocin (B344502) (OT) and vasopressin (AVP-V1a) receptors. nih.gov This suggests that this compound could also exhibit affinity for G-protein coupled receptors, a large family of receptors involved in a vast array of physiological processes. The specific binding profile of this compound, however, requires dedicated investigation.

Table 1: Receptor Binding Affinity of a Related Camphorsulfonamide Derivative

CompoundReceptor Affinity (Ki, nM)
o-tolylpiperazine camphorsulfonamide analog OT: high affinity, AVP-V1a: high affinity

Note: This table is illustrative and based on data for a related compound class, as specific data for this compound is not currently available.

Ion channels, which control the flow of ions across cell membranes, are critical drug targets. The modulation of these channels can have profound effects on cellular excitability and signaling. While specific studies on the direct effect of this compound on ion channels are yet to be reported, the broader class of piperazine derivatives has been shown to interact with various ion channels. Further research is necessary to determine if this compound shares these properties.

Antimicrobial Research Applications

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperazine derivatives have a long history of use as antimicrobial agents, and research continues to explore their potential. nih.govresearchgate.net Studies have demonstrated that various substituted piperazines exhibit activity against a range of bacterial and fungal pathogens. nih.govijcmas.comneuroquantology.com The proposed mechanism for some piperazine-based antimicrobial polymers involves electrostatic interactions with the negatively charged microbial cell wall, leading to cell lysis. nih.gov

While specific data on the antimicrobial spectrum of this compound is limited, the presence of the piperazine ring suggests that it may possess antimicrobial properties worthy of investigation.

Table 2: Illustrative Antimicrobial Activity of Piperazine Derivatives

Piperazine DerivativeTarget OrganismActivity
N-alkyl/aryl piperazines Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant antibacterial activity nih.gov
Piperazine-methacrylate polymer E. coli, S. aureus, Candida albicansEfficient antimicrobial and antifungal activity nih.gov

Note: This table provides examples of the antimicrobial activity of piperazine derivatives and does not represent specific data for this compound.

Anti-inflammatory Activity Investigations

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a key area of pharmaceutical research. Piperazine derivatives have shown promise in this area, with some compounds demonstrating the ability to reduce inflammatory markers. nih.govnih.govnih.govresearchgate.net For example, certain piperazine derivatives have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov

The anti-inflammatory potential of this compound is an active area of interest, given the known activities of its constituent moieties. The camphor (B46023) component, a natural product, also has a history of traditional use in remedies for inflammatory conditions.

Antiviral Research Trajectories

The ongoing threat of viral infections necessitates the development of new antiviral drugs. Research has indicated that piperazine and its derivatives may offer a scaffold for the development of such agents. For instance, piperazine has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting a potential mechanism for antiviral activity. nih.gov Furthermore, studies on camphor-10-sulfonamide derivatives have revealed antiviral activity against filoviruses like Ebola and Marburg viruses. researchgate.net One study found that N-heterocycle-containing (1S)-(+)-camphor-10-sulfonamide derivatives exhibited inhibitory effects on Ebola virus entry into host cells. researchgate.net Another study highlighted that the approach of synthesizing N-heterocyclic sulfonamides with bicyclic terpenoid moieties like camphor is promising for developing inhibitors against dangerous viral infections. mdpi.com

These findings suggest that this compound, which combines both the piperazine and camphor-sulfonate structures, is a compelling candidate for antiviral research.

Table 3: Antiviral Activity of Related Camphor Sulfonamide Derivatives

CompoundVirusActivity (IC50)
Camphor-10-sulfonamide derivative with piperazine ring Ebola virus91 ± 4 µM researchgate.net
Camphor-10-sulfonamide derivative with alkyl-substituted piperazine Ebola virus540 ± 20 µM researchgate.net

Note: This table is based on data for related camphor sulfonamide derivatives and is intended to be illustrative.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the resulting changes in activity, researchers can identify the key molecular features responsible for the desired pharmacological effect. nih.govresearchgate.net

For this compound, SAR studies would involve modifying both the piperazine and the 2-oxobornane-10-sulphonate parts of the molecule. Research on related o-tolylpiperazine camphorsulfonamide oxytocin antagonists has shown that conformational constraints and specific functionalities on the camphor-derived portion can lead to high receptor affinity and selectivity. nih.gov This highlights the importance of the stereochemistry and substituents on the bornane skeleton.

Similarly, modifications to the piperazine ring, such as the introduction of different substituents at the nitrogen atoms, can significantly influence biological activity. researchgate.netmdpi.com The nature of these substituents can affect the compound's polarity, lipophilicity, and ability to interact with biological targets. A comprehensive SAR study of this compound and its analogues will be instrumental in developing more potent and selective therapeutic agents.

Research and Development Considerations for Piperazine 2 Oxobornane 10 Sulphonate

Methodologies for Preclinical Compound Evaluation and Characterization

The preclinical evaluation of Piperazine (B1678402) 2-oxobornane-10-sulphonate involves a comprehensive characterization of its physicochemical and biological properties. This foundational step is critical for determining its suitability for further development.

Key physicochemical characterization techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the identity of the compound.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To establish the three-dimensional arrangement of atoms and the crystalline structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Thermal Analysis (TGA/DSC): To assess thermal stability and phase transitions.

In the context of its potential as a chiral resolving agent, its enantiomeric purity would be a critical parameter to assess, often using chiral High-Performance Liquid Chromatography (HPLC).

For biological characterization, initial in vitro assays would be employed to understand its interactions with biological systems. These could include cytotoxicity assays against various cell lines to determine its preliminary safety profile at the cellular level.

Strategies for Lead Compound Optimization and Profiling

Should Piperazine 2-oxobornane-10-sulphonate be identified as a lead compound, various optimization strategies could be employed to enhance its desired properties. These strategies often involve synthetic modifications to the parent molecule.

Structure-Activity Relationship (SAR) studies would form the cornerstone of the optimization process. By systematically modifying the piperazine or the camphorsulfonate moieties, researchers can probe how these changes affect the compound's activity and properties. For instance, substitution on the piperazine ring could modulate its basicity and biological interactions.

Lead optimization would also focus on improving the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This could involve strategies to enhance solubility, membrane permeability, and metabolic stability.

Table 1: Potential Optimization Strategies for this compound

Strategy Objective Example Modification
Piperazine Ring Modification Enhance biological activity and selectivity.Introduction of alkyl or aryl substituents.
Counter-ion Modification Improve physicochemical properties.Replacement of camphorsulfonate with other chiral acids.
Salt Formulation Enhance solubility and bioavailability.Development of different salt forms.

Role of this compound as a Chemical Intermediate in Advanced Syntheses

A significant application of this compound lies in its role as a chiral resolving agent for racemic mixtures of acids. The camphorsulfonate portion of the molecule is derived from camphor (B46023), a readily available natural product, and is chiral. This inherent chirality allows for the separation of enantiomers.

The process typically involves reacting a racemic acid with the chiral base, piperazine, to form diastereomeric salts. These diastereomers, including this compound, exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered.

This methodology is of particular importance in the pharmaceutical industry, where the therapeutic activity of a drug often resides in a single enantiomer, while the other may be inactive or even cause undesirable side effects.

Furthermore, the piperazine moiety itself is a common building block in medicinal chemistry, and this compound could serve as a starting material for the synthesis of more complex chiral piperazine derivatives.

Future Research Directions and Emerging Academic Applications in Chemical Biology and Materials Science

The unique combination of a chiral counter-ion and a versatile piperazine core opens up several avenues for future research and applications for this compound.

In chemical biology , this compound could be explored as a chiral probe to study stereoselective interactions in biological systems. Its ability to form distinct diastereomeric complexes could be leveraged to investigate the chiral recognition mechanisms of enzymes and receptors.

In materials science , there is growing interest in the development of chiral materials for applications in optics, electronics, and catalysis. This compound could serve as a building block for the synthesis of chiral polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. The transfer of chirality from the molecular level to the macroscopic properties of the material is a key area of investigation.

Table 2: Potential Future Applications of this compound

Field Potential Application Rationale
Chemical Biology Chiral probe for studying biological recognition.Inherent chirality and ability to form diastereomeric complexes.
Materials Science Building block for chiral polymers and MOFs.Transfer of chirality to create materials with unique optical or catalytic properties.
Asymmetric Catalysis Chiral ligand or catalyst precursor.The piperazine nitrogen atoms can coordinate to metal centers.

Further research into the derivatization of both the piperazine and the camphorsulfonate components could lead to a new generation of functional molecules with tailored properties for a wide range of scientific and technological applications.

Q & A

Q. What controls are essential when testing this compound in multi-target kinase assays?

  • Methodological Answer : Include off-target kinase inhibitors (e.g., staurosporine) and vehicle controls. Use isoform-specific substrates (e.g., ATP-competitive probes) to distinguish direct inhibition from allosteric effects. Normalize activity to reference compounds like imatinib for tyrosine kinase assays .

Q. How to mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?

  • Methodological Answer : Implement QC protocols: (1) NMR purity >95%, (2) residual solvent analysis via GC-MS, and (3) crystallinity checks via XRD. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods for solvent selection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.